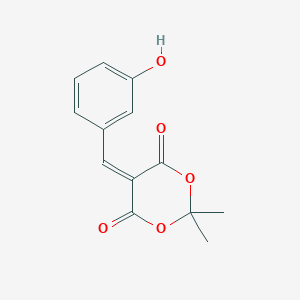
5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
描述
“5-(3-Hydroxybenzylidene)-rhodanine” is a derivative of rhodanine and can be used as an algicidal agent . It’s also known as “5-(alpha-Methyl-3-hydroxybenzylidene)rhodanine” with a molecular formula of C11H9NO2S2 .
Synthesis Analysis
The synthesis of similar compounds involves combining suitable aldehydes with hydrazides. Approaches for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis
The molecular structure of “5-(3-Hydroxybenzylidene)-rhodanine” is complex, with a molecular weight of 251.3 g/mol . The compound has a linear formula of C10H7NO2S2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(3-Hydroxybenzylidene)-rhodanine” include a molecular weight of 251.3 g/mol and a linear formula of C10H7NO2S2 . More detailed properties are not available in the search results.科学研究应用
Chromatography and Mass Spectrometry
This compound is utilized in chromatography and mass spectrometry as a standard or reference material. It helps in the identification and quantification of unknown compounds by comparing their retention times and mass spectra with those of known standards .
Advanced Battery Science
In the field of advanced battery science, this compound may be involved in the synthesis of organic electrolytes or as a component in the development of organic cathode materials due to its structural properties .
Antibacterial Drug Discovery
The compound has potential applications in antibacterial drug discovery. It can be synthesized and characterized for antimicrobial activity against various microorganisms, except for certain strains like Candida albicans. Theoretical investigations using density functional theory (DFT) and molecular docking simulations are conducted to assess its effectiveness .
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound are explored for their therapeutic potential. They may be synthesized and tested for activity against various pathogens, contributing to the development of new drugs .
Material Science
The compound’s derivatives are of interest in material science for the synthesis of novel materials with potential applications in various industries, including electronics and pharmaceuticals .
Chemical Synthesis
It serves as a precursor or intermediate in chemical synthesis processes. Researchers may use it to synthesize more complex molecules for various applications, including medicinal chemistry and material science .
Life Science Research
In life science research, the compound could be used in the study of cell biology, biochemistry, and molecular biology, possibly as a reagent or a probe to understand biological processes .
Analytical Chemistry
The compound finds applications in analytical chemistry, where it may be used in qualitative and quantitative analysis, method development, and validation of analytical procedures .
属性
IUPAC Name |
5-[(3-hydroxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-13(2)17-11(15)10(12(16)18-13)7-8-4-3-5-9(14)6-8/h3-7,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLVJNFWTMYFRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC(=CC=C2)O)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345541 | |
| Record name | 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
CAS RN |
15795-58-1 | |
| Record name | 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

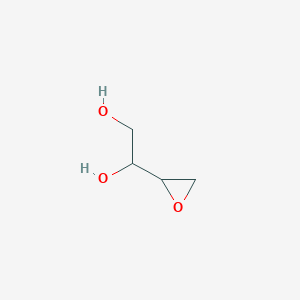
![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)

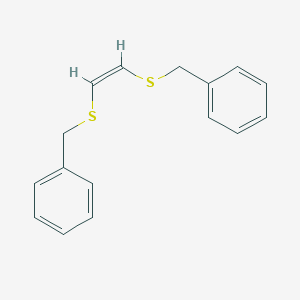
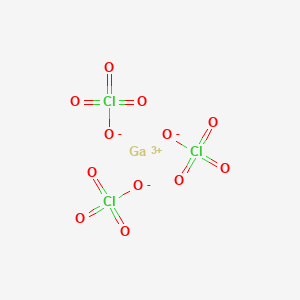
![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)
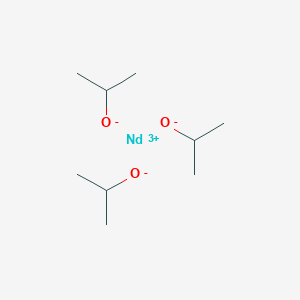


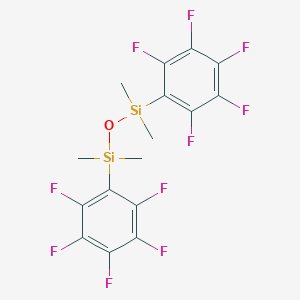
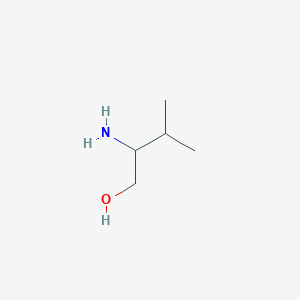
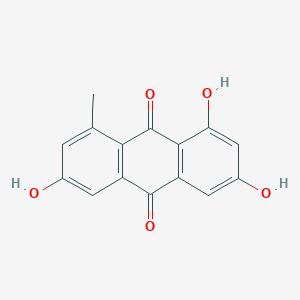
![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)
